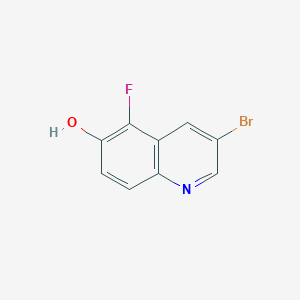

3-Bromo-5-fluoroquinolin-6-ol

Description

Significance of Quinoline (B57606) Derivatives in Modern Chemical Biology and Medicinal Chemistry

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. nih.govrsc.org This versatility has led to their incorporation into a wide array of pharmacologically active compounds. The quinoline nucleus is a key component in drugs with activities including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects. researchgate.nettandfonline.com

The development of potent drugs for various diseases has often involved the chemical modification of the quinoline core. researchgate.net For example, the quinoline motif is central to well-known antimalarial drugs and modern anticancer agents that function through mechanisms like topoisomerase inhibition and the disruption of cell migration. researchgate.net The broad spectrum of bioactivities associated with quinolines continues to drive research into more efficient synthetic routes and the exploration of new derivatives to address challenges like drug resistance. nih.govrsc.org Their potential extends beyond medicine into areas such as the development of agrochemicals, dyes, and materials with unique electronic properties. ecorfan.org

Rationale for Investigating 3-Bromo-5-fluoroquinolin-6-ol within Contemporary Heterocyclic Chemistry

The specific compound this compound (CAS No. 1799434-51-7) emerges as a molecule of interest within the broader field of halogenated quinolines. chemsrc.combldpharm.comchemscene.com The rationale for its investigation stems from the unique combination of substituents on the quinolin-6-ol core. The presence and positioning of both a bromine and a fluorine atom are expected to create a distinct electronic and steric profile compared to mono-halogenated or differently substituted analogues.

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while bromine can serve as a reactive handle for further chemical modifications, such as cross-coupling reactions, and can also contribute to biological activity. researchgate.net The placement of the bromine at position 3 and the fluorine at position 5 on the quinoline ring, combined with the hydroxyl group at position 6, presents a novel scaffold. Academic inquiry into this molecule is driven by the potential to uncover new structure-activity relationships (SAR) and to use it as a building block for more complex chemical structures. While specific research findings on this compound are not extensively published, its structure warrants investigation based on the established principles of heterocyclic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1799434-51-7 | chemsrc.com, bldpharm.com, chemscene.com |

| Molecular Formula | C₉H₅BrFNO | bldpharm.com, chemscene.com |

| Molecular Weight | 242.05 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | chemscene.com |

| LogP (calculated) | 2.842 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

This data is based on computational models and information from chemical suppliers.

Scope and Objectives of Academic Research on this compound

The academic research objectives for a novel compound like this compound are typically multifaceted, aiming to fully characterize its chemical nature and explore its potential applications. Given the known activities of related halogenated quinolines, a primary objective would be the synthesis and evaluation of this compound for various biological activities.

Key research goals would likely include:

Synthetic Methodologies: Developing and optimizing efficient, high-yield synthetic pathways to produce this compound and its derivatives.

Chemical Reactivity: Exploring the reactivity of the compound, particularly leveraging the bromine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to create a library of novel derivatives.

Biological Screening: Conducting in vitro screening against a panel of targets, including pathogenic bacteria, fungi, and various cancer cell lines, to identify potential therapeutic applications. nih.gov The known antimicrobial and anticancer properties of similar quinolines make this a logical starting point. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the positions of the halogens or the hydroxyl group to systematically study how structural changes impact biological activity. This comparative approach helps in designing more potent and selective compounds.

Material Science Applications: Investigating the electronic and photophysical properties of the compound and its derivatives for potential use in developing organic electronic materials, such as those used in OLEDs.

The study of this compound is positioned to contribute valuable data to the field of heterocyclic chemistry, potentially leading to the discovery of new lead compounds for drug development or novel materials.

Table 2: Comparison of this compound with Related Halogenated Quinolines

| Compound Name | CAS Number | Key Structural Differences | Potential Research Focus |

|---|---|---|---|

| This compound | 1799434-51-7 | Bromo at C3, Fluoro at C5, Hydroxyl at C6 | Exploration of combined halogen effects on bioactivity. |

| 7-Bromo-6-fluoroquinolin-4-ol | 1443378-59-3 | Bromo at C7, Fluoro at C6, Hydroxyl at C4. | Investigated for antibacterial, antiviral, and anticancer activities. |

| 8-Bromo-6-fluoroquinolin-3-ol | 1492262-16-4 | Bromo at C8, Fluoro at C6, Hydroxyl at C3. sigmaaldrich.cn | Use as a chemical intermediate. |

| 3-Bromo-8-fluoroquinoline | 855477-01-9 | Bromo at C3, Fluoro at C8, Lacks hydroxyl group. smolecule.com | Studied for antibacterial, antifungal, and anticancer effects. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-5-3-6-7(12-4-5)1-2-8(13)9(6)11/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKALZMTGBDQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CC(=C2)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304011 | |

| Record name | 6-Quinolinol, 3-bromo-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799434-51-7 | |

| Record name | 6-Quinolinol, 3-bromo-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinol, 3-bromo-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Fluoroquinolin 6 Ol and Analogous Halogenated Quinoline Scaffolds

Established Strategies for Quinoline (B57606) Ring System Construction

The construction of the core quinoline ring system is the foundational step in the synthesis of complex derivatives like 3-Bromo-5-fluoroquinolin-6-ol. Over the years, a multitude of named reactions and multicomponent strategies have been developed to afford diverse quinoline scaffolds.

Classical Annulation Reactions in Quinoline Synthesis

A number of classical methods for synthesizing quinolines have been established and are still widely used. nih.gov These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. bohrium.com Some of the most prominent classical methods include:

Skraup Synthesis: This is one of the oldest methods, involving the reaction of aniline (B41778) with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. nih.gov

Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. bohrium.com

Combes Quinoline Synthesis: This reaction utilizes the condensation of anilines with β-diketones under acidic conditions. bohrium.com

Conrad-Limpach Synthesis: In this method, anilines are condensed with β-ketoesters. bohrium.com

Friedländer Annulation: This is a versatile and widely used method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or ester, under acidic or basic conditions. researchgate.net Its simplicity and the variety of substituents that can be incorporated make it a popular choice. researchgate.net

Gould-Jacobs Reaction: This multi-step synthesis begins with the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline.

These classical methods, while foundational, can sometimes be limited by harsh reaction conditions, low yields, and lack of regioselectivity.

Multicomponent Reaction Approaches to Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. researchgate.netrsc.org This approach offers advantages in terms of atom economy, step economy, and the ability to generate diverse molecular scaffolds. rsc.orgbeilstein-journals.org

Several MCRs have been successfully employed for the synthesis of quinoline derivatives:

Povarov Reaction: This is a powerful MCR that involves the [4+2] cycloaddition of an in-situ generated imine (from an aniline and an aldehyde) with an electron-rich alkene. researchgate.netbeilstein-journals.org The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. beilstein-journals.org

Gewald Reaction: While primarily known for thiophene (B33073) synthesis, variations of the Gewald reaction can be adapted for the synthesis of quinoline derivatives.

Ugi Reaction: This four-component reaction can be utilized to generate highly functionalized quinoline scaffolds.

MCRs provide a convergent and efficient pathway to complex quinolines, often with the ability to introduce multiple points of diversity in a single synthetic operation. researchgate.net

Strategies for Regioselective Halogenation and Hydroxylation of Quinoline Cores

The introduction of specific halogen and hydroxyl substituents onto a pre-formed quinoline ring is a critical step in the synthesis of target molecules like this compound. The regioselectivity of these reactions is paramount.

Direct Halogenation Techniques for Bromine and Fluorine Incorporation

The regioselective introduction of bromine and fluorine onto the quinoline core requires careful selection of reagents and reaction conditions.

Bromination:

Direct bromination of quinoline often leads to a mixture of products. However, regioselective methods have been developed. For instance, the bromination of 8-substituted quinolines can be directed to the 5- and 7-positions. researchgate.net The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid can lead to bromination in the homocyclic ring. researchgate.net Metal-free methods using trihaloisocyanuric acids have also been developed for the C5-halogenation of 8-substituted quinolines. nih.govrsc.org

Fluorination:

The direct fluorination of aromatic rings is often challenging. However, several methods have emerged for the regioselective fluorination of quinolines.

Selectfluor: This electrophilic fluorinating agent has been used for the C5-regioselective fluorination of 8-aminoquinoline (B160924) amides and sulfonamides under metal-free conditions. rsc.orgscispace.com

Electrochemical Fluorination: An electrolytic method using HF:pyridine (B92270) has been developed for the regioselective 5,8-difluorination of quinolines. georgiasouthern.eduresearchgate.net

Elemental Fluorine: Reactions with elemental fluorine-iodine mixtures can selectively produce 2-fluoroquinolines. researchgate.net

Synthetic Routes for Hydroxyl Group Introduction

The introduction of a hydroxyl group at a specific position on the quinoline ring can be achieved through various synthetic strategies. One common approach involves the synthesis of a quinolinol derivative from the outset, for example, through a Gould-Jacobs reaction which directly yields a 4-hydroxyquinoline. Alternatively, a methoxy-substituted quinoline can be synthesized and subsequently demethylated to afford the corresponding quinolinol. For instance, 7-methoxy-3-heterocyclic quinolin-6-ols have been synthesized and evaluated for their biological activities. nih.govresearchgate.net

Advanced Synthetic Protocols Applicable to this compound

The synthesis of a specifically substituted compound like this compound would likely involve a multi-step sequence combining the strategies outlined above. A plausible, though not explicitly documented, synthetic route could involve:

Construction of a substituted aniline precursor: This precursor would already contain the fluorine atom at the desired position relative to the amino group, which will ultimately become the 5-position of the quinoline ring.

Quinoline ring formation: A classical annulation reaction, such as the Gould-Jacobs reaction, could be employed to construct the quinolin-6-ol core.

Regioselective bromination: The final step would involve the selective bromination at the 3-position. This might be achieved through electrophilic bromination, where the directing effects of the existing fluoro and hydroxyl groups would be crucial in controlling the regioselectivity.

Advanced, metal-catalyzed cross-coupling reactions could also play a role in the synthesis of such halogenated quinolines, allowing for the late-stage introduction of the bromo or fluoro substituents. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions for Quinolines

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. researchgate.net Catalysts based on palladium, copper, rhodium, cobalt, and nickel have been extensively employed for the synthesis and functionalization of quinoline scaffolds. mdpi.com

Palladium catalysis is particularly versatile for constructing quinoline rings and for the subsequent modification of halogenated quinoline intermediates.

One prominent method involves the palladium-catalyzed cross-coupling of ortho-bromoanilines with cyclopropanols. This reaction proceeds in a single step through an intramolecular condensation and a palladium-catalyzed oxidation sequence to yield substituted quinolines. thieme-connect.comorganic-chemistry.org A key finding from deuterium-labeling experiments is that a second equivalent of the ortho-bromoaniline starting material acts as the terminal oxidant in the catalytic cycle. organic-chemistry.orgthieme-connect.com The reaction demonstrates good tolerance for various substituents on both the cyclopropanol (B106826) and the bromoaniline. organic-chemistry.org

Another important palladium-catalyzed transformation is the Buchwald-Hartwig amination, which is used to form C-N bonds by coupling aryl halides with amines in the presence of a strong base. scienceopen.com This reaction is instrumental in synthesizing aminoquinoline derivatives from halogenated precursors.

Furthermore, a denitrogenative palladium-catalyzed cascade reaction between o-aminocinnamonitriles and arylhydrazines provides an efficient route to 2-phenylquinolines. nih.gov This process involves a sequential denitrogenative addition followed by an intramolecular cyclization, and the presence of halogens on the products is well-tolerated, allowing for further synthetic elaboration. nih.gov

Table 1: Example of a Palladium-Catalyzed Quinoline Synthesis

| Feature | Description |

|---|---|

| Reaction | Cross-coupling of cyclopropanol with ortho-bromoaniline |

| Catalyst | Pd(OAc)₂ |

| Ligand | 1,4-bis(diphenylphosphino)butane (dppb) |

| Base | K₂CO₃ |

| Solvent | Toluene |

| Temperature | 110 °C |

| Key Insight | A second equivalent of ortho-bromoaniline serves as the terminal oxidant. organic-chemistry.orgthieme-connect.com |

| Yield | Good to excellent (up to 89%) organic-chemistry.org |

Copper-catalyzed reactions have gained significant attention as a more economical and less toxic alternative to those involving precious metals like palladium. researchgate.net These methods have emerged as powerful approaches for synthesizing diverse nitrogen heterocycles, including quinolines. researchgate.net

A novel regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles has been developed via a copper-mediated tandem reaction. This process involves a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and intramolecular cyclization. rsc.org

Domino reactions catalyzed by copper also provide an efficient pathway to quinoline derivatives. One such method utilizes the reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes, proceeding through an aldol (B89426) reaction, C(aryl)–N bond formation, and subsequent elimination. rsc.org In a similar vein, a simple and convenient copper-catalyzed tandem synthesis of quinoline-2-carboxylates has been achieved at room temperature through the sequential intermolecular addition of alkynes onto imines, followed by an intramolecular Friedel-Crafts-type arylation. organic-chemistry.org

Table 2: Example of a Copper-Catalyzed Quinoline Synthesis

| Feature | Description |

|---|---|

| Reaction | Tandem synthesis of quinoline-2-carboxylates |

| Starting Materials | Ethyl glyoxylate, aniline, and alkynes (in a one-pot, three-component reaction) |

| Catalyst | Cu(OTf)₂ (20 mol%) |

| Solvent | CH₂Cl₂ |

| Temperature | Room Temperature |

| Key Insight | The reaction proceeds through a propargylic amine intermediate followed by cyclization. organic-chemistry.org |

| Yield | High yields achieved with aromatic alkynes. organic-chemistry.org |

Rhodium catalysts are highly effective for the C–H bond functionalization of quinolines, allowing for the direct introduction of various substituents at specific positions, which is an environmentally sustainable alternative to classical methods. nih.govmdpi.com Rhodium has been used more significantly for quinoline functionalization compared to many other transition metals. researchgate.net

A notable application is the Rh(III)-catalyzed C(8)-H functionalization of 2-substituted quinoline N-oxides. nih.gov In this process, the N-oxide group acts as a traceless directing group and as an internal source of oxygen for hydroxylation, enabling the simultaneous formation of new C-C and C-O bonds. nih.gov Rhodium-catalyzed C-8 allylation and alkylation of quinoline N-oxides have also been reported, demonstrating high regioselectivity. rsc.org

Beyond C-8 functionalization, rhodium catalysts have been used for the selective C-2 alkylation of quinolines with alkenes and alkynes. mdpi.com The monohydride complex RhH{κ³-P,O,P-[xant(PiPr₂)₂]} has been shown to promote C-H bond activation at various positions of the quinoline ring, including the C4, C6, and C7 positions, depending on the substituents present. nih.gov

Table 3: Example of a Rhodium-Catalyzed Quinoline Functionalization

| Feature | Description |

|---|---|

| Reaction | C(8)-H activation and functionalization of quinoline N-oxides |

| Starting Materials | 2-substituted quinoline N-oxides and acrylates |

| Catalyst | Rh(III) species |

| Key Insight | The N-oxide serves as both a directing group and an oxygen source for hydroxylation. nih.gov |

| Products | 3-hydroxyquinolin-8-yl propanoates |

Cobalt, being a more abundant and cost-effective metal, presents an attractive alternative for quinoline synthesis. rsc.org Cobalt-catalyzed methods often proceed through C-H bond activation or dehydrogenative coupling pathways. mdpi.com

One efficient protocol involves the cobalt(II) complex-catalyzed synthesis of quinolines via the dehydrogenative coupling of vicinal diols with 2-nitroanilines or from 2-aminoaryl alcohols and ketones. mdpi.comrsc.org Another innovative method is the redox-neutral annulation of anilides and internal alkynes, which is co-catalyzed by a cobalt complex and a Lewis acid such as Zn(OTf)₂. rsc.orgresearchgate.net The Lewis acid is believed to enhance the electrophilicity of the amide carbonyl group, facilitating the annulation process. researchgate.net Furthermore, fluorine-modified cobalt catalysts have been developed for the electrocatalytic hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines. nih.gov

Table 4: Example of a Cobalt-Catalyzed Quinoline Synthesis

| Feature | Description |

|---|---|

| Reaction | Redox-neutral annulation of anilides and internal alkynes |

| Catalyst | Cobalt complex |

| Co-catalyst | Zn(OTf)₂ (Lewis Acid) |

| Key Insight | The reaction is proposed to proceed via ortho C–H activation and nucleophilic addition of a C–Co species toward the amide. rsc.org |

| Advantages | Use of a low-cost catalyst and readily available substrates. rsc.orgresearchgate.net |

Nickel catalysis provides an efficient and sustainable route for the synthesis of quinolines, often under mild, phosphine-free conditions. organic-chemistry.orgacs.org A convenient and eco-friendly method involves the double dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols or ketones. organic-chemistry.orgorganic-chemistry.org This process operates at a mild temperature (80 °C), and the catalyst can be regenerated under aerobic conditions, making the protocol environmentally benign. organic-chemistry.orgacs.org

Nickel catalysts are also effective for site-selective functionalization. A versatile method for the exclusive C3-selective thioetherification, alkylation, and arylation of unactivated quinolines has been developed. polyu.edu.hk This reaction proceeds at room temperature without the need for a directing group and is thought to involve the 1,4-addition of a nickel hydride species to the quinoline, generating a 1,4-dihydroquinoline (B1252258) intermediate that then reacts with an external electrophile. polyu.edu.hk Additionally, nickel catalysis has been employed to synthesize (trifluoromethyl)quinolines via the insertion of an alkyne into the C–S bond of 2-trifluoromethyl-1,3-benzothiazole. thieme.de

Table 5: Example of a Nickel-Catalyzed Quinoline Synthesis

| Feature | Description |

|---|---|

| Reaction | Double dehydrogenative coupling |

| Starting Materials | 2-aminobenzyl alcohol and a secondary alcohol/ketone |

| Catalyst | Molecularly defined, phosphine-free Nickel complex |

| Temperature | 80 °C |

| Key Insight | The catalyst stores trapped hydrogen in the ligand backbone, avoiding metal-hydride formation, and is regenerated by O₂. organic-chemistry.orgacs.org |

| Products | Polysubstituted quinolines |

Oxidative Annulation Strategies for Quinoline Formation

Oxidative annulation is a powerful strategy for constructing the quinoline ring system, often involving C-H bond activation and the formation of multiple new bonds in a single operation. mdpi.com These reactions can be promoted by transition metals or, in some cases, proceed under metal-free conditions.

Rhodium(III) catalysis has been used for the oxidative annulation of functionalized pyridines with two molecules of an alkyne to directly synthesize quinolines. snnu.edu.cn The reaction involves a twofold C-H activation of the pyridine ring at the 2- and 3-positions, with the selectivity being dependent on the oxidant used (e.g., Cu(OAc)₂). snnu.edu.cn

An efficient strategy for synthesizing 4-arylquinolines involves an oxidative annulation promoted by potassium persulfate (K₂S₂O₈). nih.gov This reaction uses anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), with DMSO serving as a methine (=CH-) equivalent. The cascade involves the formation of new C-N and C-C bonds followed by cyclization. nih.gov A similar transition-metal-free approach reacts N,N-dimethyl enaminones with o-aminobenzyl alcohols, where K₂S₂O₈ acts as the oxidant to facilitate the cyclocondensation. frontiersin.org

Table 6: Example of an Oxidative Annulation for Quinoline Synthesis

| Feature | Description |

|---|---|

| Reaction | Oxidative annulation of anilines, aryl ketones, and DMSO |

| Catalysis | Metal-Free |

| Promoter/Oxidant | K₂S₂O₈ |

| Key Insight | DMSO acts as a methine (=CH-) source in the annulation cascade. nih.gov |

| Products | 4-Arylquinolines |

Photo-Induced Oxidative Cyclization Pathways

The use of visible light to drive chemical reactions has emerged as a powerful and green synthetic tool. For the synthesis of quinoline derivatives, photo-induced oxidative cyclization presents a mild and efficient pathway.

One such approach involves the visible-light-induced oxidative cyclization of N-propargyl anilines with sulfinic acids, which proceeds without the need for an external photocatalyst to produce 3-sulfonated quinolines. rsc.org This method is valued for its excellent yields, high regioselectivity, and tolerance of various functional groups. rsc.org Another strategy utilizes an organic photocatalyst, anthraquinone, to mediate the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols. organic-chemistry.org This reaction operates at room temperature using DMSO as the oxidant, avoiding the need for metal catalysts or harsh conditions often associated with traditional methods like the Friedländer reaction. organic-chemistry.org

Dual transition metal-visible light photoredox catalysis has also been developed for synthesizing multisubstituted quinoline derivatives. acs.orgnih.gov This method achieves the direct oxidative cyclization of aromatic enamines with alkynes or alkenes using copper or palladium catalysts. acs.orgnih.gov A key advantage of this protocol is the use of molecular oxygen as the ultimate oxidant, rendering the transformation both sustainable and practical. acs.org In a related copper-catalyzed system, visible light promotes the intramolecular oxidative cyclization of substituted aromatic enamines, also using dioxygen as a green oxidant and proceeding without an external photosensitizer. rsc.org

Table 1: Photo-Induced Syntheses of Quinoline Analogs

| Method | Starting Materials | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Photocatalyst-Free Cyclization | N-propargyl anilines, sulfinic acids | Visible light | High yields, high regioselectivity, straightforward route to 3-sulfonated quinolines. rsc.org |

| Organic Photocatalysis | 2-aminobenzyl alcohols, secondary alcohols | Anthraquinone, DMSO, visible light | Metal-free, room temperature, overcomes limitations of traditional methods. organic-chemistry.org |

| Dual Photoredox/Metal Catalysis | Aromatic enamines, alkynes/alkenes | Cu or Pd catalyst, visible light, O₂ | Sustainable use of O₂ as oxidant, mild conditions. acs.orgnih.gov |

| Copper-Catalyzed Cyclization | Substituted aromatic enamines | Cu catalyst, visible light, O₂ | No external photosensitizer needed, green oxidant. rsc.org |

Catalytic C-H Bond Activation Approaches

Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for constructing complex molecules like quinolines. acs.org Transition-metal catalysis is central to many of these transformations, enabling the regioselective formation of the quinoline scaffold from readily available starting materials. nih.gov

Rhodium(III) catalysts, for instance, have been used for the selective synthesis of quinolines through the oxidative annulation of functionalized pyridines with two alkyne molecules. snnu.edu.cn This process involves a cascade of C-H activations at the 2- and 3-positions of the pyridine ring, with the reaction's selectivity being notably dependent on the oxidant used (e.g., Cu(OAc)₂). snnu.edu.cn Ruthenium catalysts are also effective; a cationic ruthenium-hydride complex can catalyze the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives. acs.org Another ruthenium-catalyzed approach involves the annulation of enaminones with anthranils. mdpi.com

Cobalt catalysts offer an inexpensive and efficient alternative for quinoline synthesis. researchgate.net Co(III)-catalyzed C-H activation, carbonylation, and cyclization of anilines with ketones represents a one-pot method with broad functional group tolerance and high yields. mdpi.comresearchgate.net Copper catalysts are also widely employed. They can mediate the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines or facilitate the oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids. mdpi.com

Table 2: C-H Activation Strategies for Quinoline Synthesis

| Catalyst System | Starting Materials | Reaction Type | Key Features |

|---|---|---|---|

| Rh(III) / Cu(OAc)₂ | Functionalized pyridines, alkynes | Oxidative Annulation | Cascade C-H activation at C2 and C3 of pyridine; oxidant-dependent selectivity. snnu.edu.cn |

| Cationic Ru-Hydride | Benzocyclic amines, terminal alkynes | Hydroamination/C-H Activation | Regioselective synthesis of tricyclic quinolines. acs.org |

| Co(III) | Anilines, ketones, paraformaldehyde | C-H Activation/Carbonylation | One-pot synthesis with excellent regioselectivity and broad substrate scope. mdpi.comresearchgate.net |

| Cu(I) or Cu(II) | Ketone oxime acetates, ortho-trifluoroacetyl anilines | Annulation | Redox-neutral synthesis of 4-trifluoromethyl quinolines. mdpi.com |

Catalyst-Free and Environmentally Conscious Synthetic Routes

In the pursuit of green chemistry, catalyst-free and metal-free synthetic methods are highly desirable. Several such protocols have been developed for the synthesis of halogenated quinolines, often employing simple reagents and operating under environmentally benign conditions.

One notable method is the regioselective, remote C–H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This reaction proceeds at room temperature, is open to the air, and demonstrates exceptionally high generality and regioselectivity for the C5-position, providing a good complement to existing metal-catalyzed methods. rsc.org Other transition-metal-free approaches have been reported using K₂S₂O₈ or oxone as the oxidant at higher temperatures. rsc.org

The Friedländer synthesis, a classic method for quinoline construction, has also been adapted for catalyst-free conditions. academie-sciences.fr This reaction involves the condensation of an o-aminoaryl ketone or aldehyde with a carbonyl compound containing an active α-methylene group, which can proceed at high temperatures without a catalyst. academie-sciences.fr To improve the environmental footprint, Brønsted acid catalysts like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, an ionic liquid, have been used to promote the Friedländer reaction under solvent-free conditions, allowing for catalyst recycling. academie-sciences.fr Recently, a metal-free heterogeneous catalyst based on Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been shown to be highly effective for Friedländer synthesis under solvent-free conditions, highlighting the move towards recyclable and sustainable catalytic systems. nih.gov

Microwave-Assisted and Ultrasound-Promoted Syntheses

The application of non-conventional energy sources like microwaves and ultrasound has significantly advanced the synthesis of quinoline scaffolds, offering dramatic reductions in reaction times and improvements in yields.

Microwave-assisted organic synthesis has been particularly effective for the rapid assembly of halogenated quinolines. rsc.orgnih.gov A catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis allows for the single-step construction of diverse 8-hydroxyquinolines with average yields jumping from 34% with conventional oil bath heating to 72% under microwave irradiation. nih.gov This rapid and efficient approach facilitates the synthesis of a wide array of substituted quinolines that might be inaccessible under traditional thermal conditions. nih.gov Microwave irradiation has also been successfully applied to the one-pot synthesis of 2,4-disubstituted quinolines from 2-aminoaryl ketones and arylacetylenes using an eco-friendly catalyst. sci-hub.se

Ultrasound promotion is another green chemistry tool that accelerates reactions through acoustic cavitation. An ultrasound-accelerated, one-pot procedure for synthesizing quinolinone derivatives from anilines, aldehydes, and isopropylidene malonate has been developed under catalyst- and solvent-free conditions. researchgate.net This method is advantageous for its mild conditions, high yields, and environmentally friendly profile. researchgate.net Similarly, the condensation of isatin (B1672199) with ketones to form quinolines can be efficiently catalyzed by a basic ionic liquid in aqueous media under ultrasonic irradiation, avoiding the need for transition metal catalysts and reducing reaction times. nih.gov

Table 3: Microwave and Ultrasound in Quinoline Synthesis

| Energy Source | Reaction | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Microwave | Friedländer Synthesis | Catalyst-free | Increased yields (34% to 72%), reduced reaction time, single-step assembly. nih.gov |

| Microwave | One-pot alkynylation-cyclization | K₅CoW₁₂O₄₀·3H₂O, solvent-free | Green synthetic route to 2,4-disubstituted quinolines. sci-hub.se |

| Ultrasound | Multi-component reaction | Catalyst- and solvent-free | High yields, mild conditions, environmentally friendly. researchgate.net |

| Ultrasound | Condensation of isatin and ketones | Basic ionic liquid, aqueous media | Short reaction times, high yields and selectivity, metal-free. nih.gov |

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

A copper-catalyzed one-pot synthesis of N-acyl-5-halo-8-aminoquinolines has been developed where acyl halides serve a dual role as both acylating and halogenating reagents. acs.org This method achieves tandem N-acylation and C–H halogenation in a single step. Another efficient one-pot protocol involves the synthesis of quinolines from α-arylamino ketones under Vilsmeier conditions (PBr₃/DMF), where PBr₃ acts as both a Vilsmeier reagent component and a reducing agent. researchgate.net

Multi-component reactions are a powerful class of one-pot syntheses. The reaction of anilines, aldehydes, and alkynes can be catalyzed by rare-earth metal chlorides under solvent-free microwave conditions to produce quinoline derivatives in good to excellent yields. researchgate.net Cobalt(III)-catalyzed C-H activation/carbonylation/cyclization of anilines with ketones also provides a one-pot route to functionalized quinolines. researchgate.net These methods exemplify the drive towards atom-economical processes that build molecular complexity in a single, efficient operation. researchgate.netderpharmachemica.com

Reactivity Profiles and Chemical Transformations of 3 Bromo 5 Fluoroquinolin 6 Ol

Reactivity of Halogen Substituents (Bromine and Fluorine)

The electronic properties of the quinoline (B57606) ring and the inherent nature of the carbon-halogen bonds dictate the reactivity of the bromine and fluorine atoms. The bromine at the C-3 position is primarily susceptible to transformations involving organometallic cross-coupling reactions, while the fluorine at the C-5 position is activated for nucleophilic aromatic substitution.

The carbon-bromine bond at the C-3 position of the quinoline ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than the C-F bond under these conditions, allowing for high regioselectivity. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents at this position.

In a typical Suzuki-Miyaura reaction, 3-Bromo-5-fluoroquinolin-6-ol would be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This versatile method allows for the formation of a new carbon-carbon bond, attaching aryl, heteroaryl, or alkyl groups to the C-3 position of the quinoline scaffold.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

| Coupling Reaction | Reagents | Catalyst/Ligand | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-5-fluoroquinolin-6-ol |

| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | Toluene | 3-Vinyl-5-fluoroquinolin-6-ol |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 3-(2-Phenylethenyl)-5-fluoroquinolin-6-ol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3-(2-Phenylethynyl)-5-fluoroquinolin-6-ol |

The fluorine atom at the C-5 position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline ring nitrogen atom helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, particularly when the attack occurs at positions ortho or para to the nitrogen's influence.

In SNAr reactions, fluorine is often a better leaving group than other halogens like bromine, especially when the ring is highly activated. This is because fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is contrary to SN1/SN2 reactions where iodide is the best leaving group. Therefore, under SNAr conditions, a variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluoride (B91410) to yield 5-substituted quinolin-6-ol derivatives.

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-5 Position

| Nucleophile | Reagent | Conditions | Expected Product |

| Amine | Pyrrolidine | High Temperature, DMSO | 3-Bromo-5-(pyrrolidin-1-yl)quinolin-6-ol |

| Alkoxide | Sodium methoxide | High Temperature, Methanol | 3-Bromo-5-methoxyquinolin-6-ol |

| Thiolate | Sodium thiophenoxide | High Temperature, DMF | 3-Bromo-5-(phenylthio)quinolin-6-ol |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the C-6 position is acidic and can be readily deprotonated by a base. The resulting phenoxide is a potent nucleophile, making the hydroxyl group a key site for derivatization and functionalization.

Common derivatization strategies for the hydroxyl group include O-alkylation and O-acylation. researchgate.netnih.gov O-alkylation, often achieved through the Williamson ether synthesis, involves treating the compound with a base (e.g., sodium hydride or potassium carbonate) to form the phenoxide, followed by reaction with an alkyl halide to form an ether. O-acylation involves reacting the hydroxyl group with an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine, to form an ester. These reactions allow for the introduction of a wide array of functional groups, modifying the molecule's steric and electronic properties. researchgate.net

Table 3: Derivatization Reactions of the C-6 Hydroxyl Group

| Reaction Type | Reagents | Base | Solvent | Expected Product |

| O-Alkylation | Methyl iodide | K₂CO₃ | Acetone | 3-Bromo-5-fluoro-6-methoxyquinoline |

| O-Acylation | Acetyl chloride | Pyridine | Dichloromethane | 3-Bromo-5-fluoroquinolin-6-yl acetate |

Regioselective Chemical Transformations

The distinct reactivity of the three functional sites on this compound enables highly regioselective chemical transformations. wikipedia.orgstudy.com Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org By carefully choosing reagents and reaction conditions, chemists can selectively target one functional group while leaving the others intact.

For instance, palladium-catalyzed cross-coupling reactions will exclusively occur at the C-3 bromine position due to the mechanism of oxidative addition, which is facile for C-Br bonds but extremely difficult for C-F and C-O bonds under typical conditions. Conversely, SNAr conditions with a strong nucleophile will favor substitution at the activated C-5 fluorine position. Finally, reactions involving bases and electrophiles like alkyl halides or acyl chlorides will selectively functionalize the C-6 hydroxyl group. This predictable regioselectivity makes this compound a valuable building block for the synthesis of complex, polysubstituted quinolines.

Mechanistic Investigations of Key Reactions Involving this compound

The key reactions of this compound are governed by well-established mechanistic pathways.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The mechanism proceeds through a catalytic cycle involving a Pd(0) species.

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to the Pd(0) catalyst, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Nucleophilic Aromatic Substitution (SNAr): This reaction follows a two-step addition-elimination mechanism.

Addition: A nucleophile attacks the electron-deficient carbon atom at the C-5 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing effect of the quinoline nitrogen.

Elimination: Aromaticity is restored as the leaving group (fluoride ion) is expelled from the complex, yielding the substituted product.

Understanding these mechanisms is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions for the synthesis of desired derivatives from this compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoroquinolin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

DFT is a widely used computational method that calculates the electronic structure of molecules to predict a variety of properties. For 3-Bromo-5-fluoroquinolin-6-ol, DFT studies would be instrumental in determining key electronic parameters. These calculations would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement.

From the optimized structure, various electronic properties could be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Quinolin-6-ol and its derivatives can exist in different tautomeric forms, primarily the enol (-OH) and keto (=O) forms. Computational analysis is crucial for determining the relative stability of these tautomers. By calculating the total electronic energy of each form, researchers can predict which tautomer is more likely to exist under given conditions.

The presence of bromo and fluoro substituents at the 3- and 5-positions, respectively, would significantly influence the electronic properties and, consequently, the tautomeric equilibrium. The electron-withdrawing nature of these halogens would impact the charge distribution within the quinoline (B57606) ring system, thereby affecting the stability of the different tautomers. DFT calculations could precisely quantify these substituent effects.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the interactions of a molecule with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery for identifying potential drug candidates.

For this compound, molecular docking studies would involve selecting a relevant protein target and computationally placing the compound into the protein's active site. The docking algorithm would then explore various binding poses and score them based on a scoring function that estimates the binding affinity.

Following molecular docking, the scoring functions provide an estimation of the binding affinity, often expressed as a binding energy (in kcal/mol). Lower binding energies typically indicate a more stable and favorable interaction. These predicted binding affinities can be correlated with experimental measures of inhibitory activity, such as the inhibition constant (Ki). In silico methods provide a rapid and cost-effective way to screen compounds for their potential biological activity before undertaking more resource-intensive experimental studies.

The results of a molecular docking simulation also provide detailed insights into the specific intermolecular interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

By analyzing the optimal binding pose of this compound within a protein's active site, researchers could identify the key amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of action and for designing more potent and selective derivatives in the future.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Predicted Outcome | Details |

| Binding Energy | (Value in kcal/mol) | Estimated strength of the ligand-protein interaction |

| Inhibition Constant (Ki) | (Predicted value in µM or nM) | Theoretical measure of inhibitory potency |

| Key Interacting Residues | (List of amino acids) | Specific protein residues forming bonds with the ligand |

| Types of Interactions | (e.g., Hydrogen bonds, Hydrophobic) | Nature of the forces stabilizing the binding |

Note: This table represents a hypothetical outcome of a molecular docking study and requires specific computational experiments to be populated with actual data.

Computational Insights into Structure-Activity Relationships (SAR)

Influence of Halogenation on Electronic Properties and Biological Activity

The introduction of halogen atoms, such as bromine and fluorine, onto the quinoline ring profoundly alters the molecule's physicochemical properties, which in turn influences its biological activity. researchgate.net Halogenation impacts lipophilicity, polarity, and the electron distribution across the aromatic system, factors that are critical for drug development. researchgate.net

The bromine atom at position 3 and the fluorine atom at position 5 are both electron-withdrawing groups. This electronic influence can enhance the molecule's ability to interact with biological targets. For instance, studies on other halogenated quinolines have shown that such substitutions are key to their function as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B) or as anticancer agents. nih.govacs.org The specific pattern of halogen substitution can fine-tune the electronic and steric profile of the molecule, affecting its binding affinity and selectivity for a given target. nih.gov

Computational models, such as those using Density Functional Theory (DFT), can quantify these electronic effects. nih.gov Parameters like molecular electrostatic potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for intermolecular interactions. Furthermore, the presence of halogens introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on a biological target. This adds another layer of specificity to the molecule's binding capabilities. Recent research has increasingly recognized bromoquinolines as valuable precursors for creating multifunctional quinoline compounds. nih.gov

Table 1: Comparison of Halogen Properties and Their Influence on Molecular Interactions

| Property | Hydrogen (H) | Fluorine (F) | Bromine (Br) |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 2.96 |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 |

| Polarizability (ų) | 0.67 | 0.56 | 3.05 |

| Potential Interaction Types | Covalent bond | Hydrogen bond (acceptor), Halogen bond (weak) | Halogen bond (donor), Hydrophobic interactions |

Role of the Hydroxyl Group in Molecular Recognition and Functionality

The hydroxyl (-OH) group at the 6-position of the quinoline ring is a critical functional group for molecular recognition. nih.gov Its ability to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom) makes it a key player in forming specific, directional interactions with amino acid residues in protein targets such as enzymes and receptors. sigmaaldrich.comresearchgate.net

Computational studies can model these hydrogen bonding networks in detail. For example, in the crystal structure of the parent compound, quinolin-6-ol, the hydroxyl group is shown to participate in infinite O-H---N hydrogen-bonded chains, demonstrating its strong interaction potential. sigmaaldrich.com When this compound binds to a biological target, the 6-hydroxyl group can engage in similar crucial interactions, anchoring the molecule in the correct orientation for its biological effect.

Table 2: Potential Molecular Interactions of the 6-Hydroxyl Group

| Interaction Type | Role of Hydroxyl Group | Potential Biological Partner | Significance |

| Hydrogen Bond | Donor | Carbonyl oxygen, Nitrogen atoms (e.g., in peptide backbone, amino acid side chains) | Anchoring, Specificity |

| Hydrogen Bond | Acceptor | -NH groups, -OH groups (e.g., in amino acid side chains like Serine, Threonine) | Orientation, Binding Affinity |

| π-Interactions | Modulator | Aromatic rings of amino acids (e.g., Phenylalanine, Tyrosine) | Influences stacking interactions of the quinoline ring system |

Applications of 3 Bromo 5 Fluoroquinolin 6 Ol in Advanced Materials and Sensing

Material Science Applications

The unique electronic and photophysical properties of 3-Bromo-5-fluoroquinolin-6-ol make it a valuable component in the fabrication of advanced materials. Its rigid, planar structure, combined with the electron-withdrawing effects of the bromine and fluorine atoms, influences its charge transport and light-emitting characteristics, rendering it suitable for use in next-generation electronic and energy devices.

Electronic Components, Including Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, derivatives of this compound are investigated for their potential as host or emissive materials in Organic Light-Emitting Diodes (OLEDs). The quinoline (B57606) core can be functionalized to tune the emission color and improve charge carrier mobility. The presence of the bromine atom provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures with tailored optoelectronic properties. These modifications aim to enhance the efficiency, stability, and color purity of OLED devices, which are crucial for their application in displays and solid-state lighting.

Sensing and Detection Technologies

The inherent fluorescence of the quinoline ring system, coupled with the ability of the hydroxyl and halogen substituents to interact with various analytes, positions this compound as a promising platform for the development of chemical sensors.

Fluorescent Chemosensors for Metal Ion Detection

Quinoline-based compounds are widely recognized for their application as fluorescent chemosensors for the detection of metal ions. mdpi.comnih.govresearchgate.netmdpi.comchemisgroup.us The hydroxyl group and the nitrogen atom of the quinoline ring in this compound can act as binding sites for metal ions. Upon coordination with a specific metal ion, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence, such as an enhancement ("turn-on") or quenching ("turn-off") of the signal. The selectivity of these sensors can be fine-tuned by introducing other functional groups. This allows for the sensitive and selective detection of environmentally and biologically important metal ions, which is crucial for monitoring water quality and in medical diagnostics.

| Sensor Application | Target Analyte | Detection Principle |

| Environmental Monitoring | Heavy Metal Ions | Fluorescence Quenching/Enhancement |

| Biological Imaging | Biologically Relevant Metal Ions | Chelation-Enhanced Fluorescence |

Electrochemical Sensing Applications

Beyond optical detection, derivatives of this compound can be employed in electrochemical sensing. The quinoline structure can be incorporated into polymer films or directly immobilized onto electrode surfaces. These modified electrodes can then be used to detect various analytes through changes in their electrochemical response, such as current or potential. The redox properties of the quinoline ring can be exploited for the sensitive determination of electroactive species.

Agricultural Chemistry Applications

In the field of agricultural chemistry, quinoline derivatives have been explored for their potential as pesticides and plant growth regulators. The biological activity of these compounds is often linked to their ability to interfere with essential biochemical pathways in pests or plants. While specific research on the agricultural applications of this compound is an emerging area, its structural similarity to known bioactive quinolines suggests its potential as a lead compound for the development of new agrochemicals. Further research is needed to explore its efficacy and mode of action in this domain.

Plant Protection Agents (e.g., Herbicide Safeners)

The utility of quinoline derivatives as herbicide safeners is a growing area of research in crop protection. Herbicide safeners are chemical agents that enhance the tolerance of a crop to a herbicide without diminishing the herbicide's efficacy against target weeds. While research into the broader class of quinoline compounds has shown promise in this area, specific data on the application of this compound as a herbicide safener is not widely available in publicly accessible scientific literature.

However, the general mechanism of quinoline-based safeners involves the upregulation of detoxification pathways within the protected plant. These pathways often include the enhancement of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, enzymes that metabolize herbicides into non-toxic forms. Patents related to quinoline derivatives demonstrate their potential in protecting major crops like maize, wheat, and rice from the phytotoxic effects of certain herbicides. The specific substitutions on the quinoline ring, such as the bromo and fluoro groups in this compound, are critical in determining the efficacy and crop-specificity of the safening effect. Further research is required to elucidate the precise role and effectiveness of this particular compound.

Insecticidal, Nematicidal, and Miticidal Agents

The structural motif of quinoline is present in numerous bioactive compounds, and its derivatives have been investigated for a range of pesticidal activities. The introduction of halogen atoms, such as bromine and fluorine, can significantly influence the biological activity of these molecules.

Insecticidal Activity: Research into halogenated quinoline derivatives has indicated their potential as insecticides. While direct studies on this compound are not extensively documented in the available literature, related compounds have shown activity against a variety of insect pests. The mode of action for quinoline-based insecticides can vary, but they often target the nervous system of the insects.

Nematicidal Activity: Nematodes, particularly plant-parasitic nematodes, pose a significant threat to agriculture. The development of effective nematicides is a key research focus. Certain quinoline derivatives have demonstrated nematicidal properties, suggesting that this compound could be a candidate for further investigation in this area. The mechanism of action is often related to the disruption of essential physiological processes in the nematodes.

Miticidal Activity: Mites are another major agricultural pest, and resistance to existing miticides is a growing concern. The exploration of new chemical scaffolds for miticidal activity is therefore crucial. Although specific data on the miticidal properties of this compound is scarce, the broader family of quinoline compounds warrants investigation for potential acaricidal effects.

Future Perspectives and Emerging Research Directions for 3 Bromo 5 Fluoroquinolin 6 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry. rsc.orgnih.gov Traditional methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide foundational routes to the quinoline (B57606) core. rsc.orgtandfonline.com However, these methods often require harsh conditions and produce significant waste. tandfonline.com Future research should focus on developing novel and sustainable synthetic strategies for 3-Bromo-5-fluoroquinolin-6-ol and its analogs.

Key areas for development include:

Greener Methodologies: Exploring eco-friendly approaches like microwave-assisted or ultrasound-assisted synthesis can reduce reaction times and energy consumption. tandfonline.comijpsjournal.com The use of greener solvents, such as water or ionic liquids, and biodegradable catalysts can also minimize the environmental impact. tandfonline.com

One-Pot Reactions: Designing one-pot, multi-component reactions would enhance efficiency by reducing the number of purification steps and saving time and resources. mdpi.com

Modern Catalysis: Employing transition metal-catalyzed reactions, such as C-H activation, could offer highly regioselective and efficient pathways for the synthesis and functionalization of the quinoline scaffold. rsc.orgmdpi.com

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. |

| One-Pot Multi-Component Reactions | High atom economy, operational simplicity, reduced waste. |

| Transition Metal Catalysis (e.g., C-H activation) | High regioselectivity, broad functional group tolerance. |

| Electrochemically Assisted Reactions | Reagent-free, mild conditions, high atom economy. rsc.org |

In-depth Mechanistic Elucidation of Biological Activities

The biological activities of this compound have yet to be extensively studied. However, the quinoline scaffold is present in a wide range of biologically active compounds with antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. researchgate.netbiointerfaceresearch.com The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Future research should involve:

Broad-Spectrum Biological Screening: Initial high-throughput screening against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and parasitic protozoa, is necessary to identify potential therapeutic applications.

Mechanism of Action Studies: Once a significant biological activity is identified, in-depth mechanistic studies will be crucial. For instance, if the compound shows antibacterial activity, its effect on bacterial DNA gyrase and topoisomerase IV, common targets for fluoroquinolones, should be investigated. nih.gov

Target Identification and Validation: For novel activities, identifying the specific molecular target(s) will be a key step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Rational Design of New Analogues based on Advanced SAR and Computational Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. orientjchem.org For this compound, a systematic investigation of how modifications to its structure affect biological activity is a promising research direction.

Key strategies include:

Systematic Analog Synthesis: A library of analogues can be synthesized by modifying the substituents at various positions of the quinoline ring. For example, the position and nature of the halogen atoms can be varied, and the hydroxyl group can be converted to ethers or esters.

Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of designed analogues and to understand the molecular basis of their interactions with biological targets. nih.govresearchgate.net This rational design approach can prioritize the synthesis of the most promising compounds, saving time and resources. benthamscience.commanchester.ac.ukresearchgate.net

| Structural Modification | Potential Impact on Activity |

| Varying halogen at C3 | Modulate lipophilicity and binding interactions. |

| Shifting fluorine to other positions | Influence electronic properties and metabolic stability. |

| Modifying hydroxyl at C6 (e.g., etherification) | Alter solubility and pharmacokinetic profile. |

| Introducing new substituents | Explore new binding pockets and enhance potency. |

Exploration of Emerging Applications in Interdisciplinary Fields

The unique electronic and photophysical properties of the quinoline ring suggest that this compound and its derivatives could have applications beyond medicine. researchgate.net

Potential interdisciplinary applications to be explored include:

Materials Science: Functionalized quinolines have been investigated for their use in organic light-emitting diodes (OLEDs) and as p-channel organic field-effect transistors (OFETs). rsc.org The specific substitution pattern of this compound may impart desirable photophysical properties for such applications.

Sensor Technology: The quinoline scaffold can act as a scaffold for the development of fluorescent chemosensors for the detection of metal ions or other analytes.

Corrosion Inhibition: Certain quinoline derivatives have shown efficacy as corrosion inhibitors for metals.

Collaborative Research and Integration of Multi-Omics Approaches

To fully unlock the potential of this compound, a collaborative and interdisciplinary research approach is essential. This involves bringing together experts in synthetic chemistry, pharmacology, computational biology, and materials science.

Furthermore, the integration of multi-omics technologies can provide a systems-level understanding of the biological effects of this compound. nashbio.comresearchgate.netnih.gov

Multi-Omics Profiling: By analyzing the effects of the compound on the genome, transcriptome, proteome, and metabolome of cells or organisms, researchers can gain a comprehensive view of its mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity. nih.govmdpi.com

Drug Discovery and Development: Multi-omics data can be invaluable in identifying new drug targets, understanding disease pathways, and personalizing therapeutic strategies. researchgate.net

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-Bromo-5-fluoroquinolin-6-ol, and how do reaction conditions influence yield?

- Methodology : Bromination of 5-fluoroquinolin-6-ol using N-bromosuccinimide (NBS) in acetic acid at 60–80°C is a common approach. Optimize stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (4–6 hours) to minimize side products like di-brominated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

- Key Variables : Temperature control is critical to avoid decomposition; excess brominating agents reduce selectivity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., bromine at C3, fluorine at C5) using H and C NMR. Aromatic proton signals in the 7.5–8.5 ppm range are typical for quinoline derivatives .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% required for biological assays) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (expected m/z: ~256 [M+H]) .

Q. What are the stability considerations for storing this compound?

- Storage Guidelines : Store at 0–4°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. Stability tests show <5% decomposition over 6 months under these conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.